molecular formula C19H24N6OS B2675534 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1021061-64-2

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2675534
CAS No.: 1021061-64-2
M. Wt: 384.5
InChI Key: SKPQOYXTUDFYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features an azepane (7-membered cyclic amine) substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine core, coupled with a 2-(thiophen-2-yl)acetamide side chain via an ethyl linker. The azepane group enhances solubility and modulates steric interactions with target proteins, while the thiophene moiety contributes to π-π stacking and hydrophobic interactions in binding pockets . This compound’s design aligns with strategies to optimize pharmacokinetic properties and selectivity in kinase inhibitors .

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c26-17(12-15-6-5-11-27-15)20-7-10-25-19-16(13-23-25)18(21-14-22-19)24-8-3-1-2-4-9-24/h5-6,11,13-14H,1-4,7-10,12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPQOYXTUDFYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide involves multiple steps. One common approach is the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the azepan-1-yl moiety and the thiophen-2-ylacetamide group. Typically, this requires specific reagents, catalysts, and solvents under controlled conditions like temperature and pressure.

Industrial Production Methods

For industrial-scale production, the synthesis would likely involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability. The use of automated systems and real-time monitoring could also ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Introduction of oxygen functionalities.

  • Reduction: Removal of oxygen or addition of hydrogen.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon) are typically used. Reaction conditions such as temperature, solvent type, and pH need to be meticulously controlled.

Major Products

Depending on the reaction type, the products can include:

  • Oxidation products: Ketones or carboxylic acids.

  • Reduction products: Alcohols or amines.

  • Substitution products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic chemistry, it serves as a building block for the synthesis of more complex molecules. It can be utilized in reactions to create libraries of compounds for screening.

Biology

This compound can act as a ligand in studying protein-ligand interactions, aiding in drug discovery processes.

Medicine

Potential pharmacological activities could be explored, including its role as an enzyme inhibitor or a receptor modulator.

Industry

Applications could extend to materials science, where it could be used in the development of new polymers or as a precursor in the synthesis of functional materials.

Mechanism of Action

The compound's mechanism of action depends on its specific application:

  • In biological systems , it might interact with specific molecular targets like enzymes or receptors, affecting their activity.

  • The pathways involved could include binding to active sites, altering protein conformation, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous derivatives reported in the literature.

Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Azepane, 1-(2-(2-(thiophen-2-yl)acetamido)ethyl) C₂₁H₂₆N₆OS ~414.5* Azepane enhances flexibility; thiophene improves hydrophobic interactions
Z223-0989 Pyrazolo[3,4-d]pyrimidine 4-(4-Methylpiperidin-1-yl), 1-(2-(2,5-dimethylphenyl)acetamido)ethyl C₂₁H₂₆N₆O 378.48 Piperidine reduces steric bulk; methylphenyl enhances lipophilicity
2v (N-(2-(4-(benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-((3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide) Pyrazolo[3,4-d]pyrimidine 4-Benzo[d]oxazol-2-ylthio, biotinylated pentanamide side chain C₃₀H₃₄N₁₀O₃S₂ 670.8 Biotin tag for affinity probing; benzooxazole enhances π-stacking
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidine 4-Methyl, thio-linked acetamide C₈H₁₀N₃O₂S 212.25 Simpler scaffold; limited solubility due to methyl and thio groups

*Calculated based on structural similarity to Z223-0989 .

Structure-Activity Relationship (SAR) Trends

Azepane vs. Piperidine : The 7-membered azepane in the target compound likely improves binding pocket accommodation compared to 6-membered piperidine in Z223-0989, though at the cost of synthetic complexity .

Thiophene vs. Benzooxazole : The thiophene in the target compound offers moderate hydrophobicity, whereas benzo[d]oxazol-2-ylthio in 2v enhances aromatic stacking but may increase metabolic instability .

Side Chain Modifications : The ethyl linker in the target compound balances flexibility and rigidity, whereas biotinylated chains (e.g., 2v) enable specialized applications like pull-down assays .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s azepane group requires multi-step synthesis, contrasting with simpler piperidine derivatives (e.g., Z223-0989) .
  • Optimization Challenges : Thiophene-containing derivatives face oxidative metabolism risks, necessitating further stabilization strategies (e.g., fluorination) .

Biological Activity

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate azepane and pyrazolo[3,4-d]pyrimidine moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo compounds exhibit antimicrobial properties. For instance, a study evaluating similar pyrazolyl-thiazole derivatives showed significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) indicating strong antimicrobial activity . The presence of the thiophene group in the structure may enhance these properties due to its electron-rich nature.

Antioxidant Activity

The antioxidant potential of compounds similar to this compound was assessed through DPPH and hydroxyl radical scavenging assays. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress-related diseases. The results indicated that these compounds possess notable antioxidant activities, suggesting their potential role in preventing oxidative damage .

Anticancer Activity

The compound's structural features align with those found in known anticancer agents. For example, derivatives based on similar pyrazolo frameworks have been reported as selective inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. In vitro studies have shown that certain pyrazolo derivatives can suppress the proliferation of cancer cells, indicating a promising avenue for cancer therapy .

Case Studies

StudyFindings
Antimicrobial Evaluation Demonstrated significant activity against E. coli and S. aureus with low MIC values.
Antioxidant Testing Exhibited strong scavenging activity in DPPH and hydroxyl radical assays.
Anticancer Research Showed efficacy in inhibiting FGFR-related cancer cell proliferation.

Computational Studies

Computational methods such as molecular docking simulations have been employed to predict the binding interactions of this compound with biological targets. These studies help elucidate the electronic properties and potential mechanisms through which the compound exerts its biological effects. The results from these simulations often correlate well with experimental findings, reinforcing the compound's therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key intermediates like azepane-substituted pyrazolo[3,4-d]pyrimidine cores can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters under reflux conditions . For improved yields, optimize solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., HATU for amide bond formation). Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm the azepane, pyrazolo-pyrimidine, and thiophene-acetamide moieties. For example, the thiophene protons typically appear as doublets at δ 7.2–7.5 ppm, while the azepane’s methylene groups show multiplet splitting in 1H^1H-NMR . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Screen against kinase targets (e.g., JAK/STAT or PI3K pathways) using fluorescence-based kinase inhibition assays. Use cell viability assays (e.g., MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC50_{50} calculations are critical for potency comparisons .

Advanced Research Questions

Q. How do solubility and formulation challenges impact pharmacokinetic studies of this compound?

  • Methodological Answer : Poor aqueous solubility (common with lipophilic pyrazolo-pyrimidine scaffolds) can be addressed via co-solvents (e.g., PEG-400) or nanoformulation (e.g., liposomes). Conduct phase solubility studies with surfactants (e.g., Tween-80) and measure logP values via shake-flask/HPLC methods . For in vivo studies, use pharmacokinetic models to correlate solubility with bioavailability .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Methodological Answer : Conflicting SAR data may arise from off-target effects or assay variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement. Computational docking (e.g., AutoDock Vina) can rationalize discrepancies by modeling ligand-receptor interactions . Synthesize focused libraries with systematic substituent variations (e.g., azepane ring size or thiophene substitution) to isolate critical pharmacophores .

Q. How can metabolic stability and CYP450 inhibition risks be assessed during lead optimization?

  • Methodological Answer : Perform liver microsomal stability assays (human/rat) to measure t1/2_{1/2} and intrinsic clearance. Use CYP450 inhibition screening (e.g., CYP3A4, 2D6) with fluorogenic substrates. Metabolite identification via LC-MS/MS can guide structural modifications to reduce oxidative degradation (e.g., blocking metabolically labile methylene groups) .

Q. What advanced analytical techniques validate purity and stability under physiological conditions?

  • Methodological Answer : Employ UPLC-PDA at 254 nm for purity assessment (>98%). Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling detect degradation products. For forced degradation, expose the compound to acidic/basic hydrolysis, oxidative (H2_2O2_2), and photolytic conditions, followed by LC-MS/MS to identify degradation pathways .

Q. How can cross-reactivity with off-target proteins be systematically evaluated?

  • Methodological Answer : Use proteome-wide affinity profiling (e.g., thermal shift assays or Chemoproteomics) to identify off-target binding. Competitive binding assays with known inhibitors (e.g., staurosporine for kinases) quantify selectivity ratios. CRISPR-Cas9 knockout models confirm target-specific effects in cellular contexts .

Methodological Considerations for Data Interpretation

  • Data Contradictions : Reconcile conflicting results by repeating assays under standardized conditions (e.g., ATP concentrations in kinase assays) and applying statistical rigor (e.g., ANOVA with post-hoc tests) .
  • Theoretical Frameworks : Link findings to mechanistic hypotheses (e.g., allosteric modulation vs. competitive inhibition) using tools like molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.